2,5-Dimethyl-1H-pyrrole
Overview
Description
2,5-Dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. It is characterized by a five-membered ring structure with two methyl groups attached at the 2 and 5 positions. This compound is known for its yellow to orange-yellow color and is insoluble in water but soluble in organic solvents like ethanol and ether .
Synthetic Routes and Reaction Conditions:
Mechanism of Action
Target of Action
2,5-Dimethyl-1H-pyrrole, also known as 2,5-DIMETHYLPYRROLE, is a small organic compound with the molecular formula C6H9N It has been found to enhance cell-specific productivity in recombinant chinese hamster ovary cells .
Mode of Action
It appears to interact with cellular processes to enhance productivity in certain cell cultures . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
It has been observed to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may influence energy metabolism pathways.
Result of Action
In a study, this compound was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Chemical Reactions Analysis
2,5-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Scientific Research Applications
2,5-Dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole can be compared with other pyrrole derivatives:
2,5-Dimethylfuran: Both compounds have similar structures, but 2,5-dimethylfuran is more reactive due to the presence of an oxygen atom in the ring.
2,5-Dimethylpyrrolidine: This compound is the reduced form of this compound and exhibits different chemical properties due to the absence of the double bonds in the ring.
Pyrrole-2,5-dicarboxylic acid: This oxidized form of this compound has carboxylic acid groups, making it more polar and reactive.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPNRQCYSFBWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211552 | |
Record name | 2,5-Dimethylpyrrole | |
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Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid | |
Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
168.00 to 171.00 °C. @ 740.00 mm Hg | |
Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.8 [mmHg] | |
Record name | 2,5-Dimethylpyrrole | |
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CAS No. |
625-84-3 | |
Record name | 2,5-Dimethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-84-3 | |
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Record name | 2,5-DIMETHYLPYRROLE | |
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Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-dimethyl-1H-pyrrole | |
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Record name | 2,5-DIMETHYLPYRROLE | |
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Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
7.7 °C | |
Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dimethylpyrrole?
A1: 2,5-Dimethylpyrrole, also known as 2,5-Dimethyl-1H-pyrrole, has a molecular formula of C6H9N and a molecular weight of 95.14 g/mol.
Q2: What spectroscopic data is available for characterizing 2,5-dimethylpyrrole?
A2: Several spectroscopic techniques have been employed to characterize 2,5-dimethylpyrrole, including:
- NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, aiding in structural elucidation and conformational analysis. [, , , ]
- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and identify fragment ions, providing insights into the structure and fragmentation pattern. [, ]
Q3: How does the crystal structure of 2,5-dimethylpyrrole derivatives provide insights into their molecular packing?
A3: X-ray crystallographic studies of various N-substituted 2,5-dimethylpyrrole derivatives revealed that their molecular packings are primarily governed by C-H...π interactions. []
Q4: How does the reactivity of 2,5-dimethylpyrrole compare to pyrrole in electrophilic aromatic substitution reactions?
A4: 2,5-Dimethylpyrrole exhibits greater reactivity compared to unsubstituted pyrrole in electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl substituents. This effect is evident in the reaction with phenylsulfonyl chloride, where 2,5-dimethylpyrrole undergoes unexpected disubstitution at the C3 position. []
Q5: Can 2,5-dimethylpyrrole be used as a protecting group for primary amines?
A5: Yes, 2,5-dimethylpyrrole serves as an effective protecting group for primary amines. [, ] The reaction of primary amines with 2,5-hexanedione produces N-substituted 2,5-dimethylpyrroles, protecting the amine group from strong bases, nucleophiles, and harsh reaction conditions. [, ] Deprotection can be achieved under acidic conditions. [, ]
Q6: What is the significance of using microwave irradiation in the protection and deprotection of primary amines using 2,5-dimethylpyrrole?
A6: Employing microwave irradiation significantly accelerates both the protection and deprotection steps involving 2,5-dimethylpyrrole. [] This approach not only shortens reaction times but also enhances deprotection yields. [] Moreover, microwave-assisted deprotection with dilute hydrochloric acid in ethanol further improves reaction efficiency. []
Q7: How does 2,5-dimethylpyrrole react with quinones?
A7: The reaction of 2,5-dimethylpyrroles with various quinones, including 1,4-naphthoquinone and its derivatives, results in the formation of novel pyrrolylquinones. [] These reactions typically yield 3-(quinonyl)-2,5-dimethylpyrroles as the major products. []
Q8: Can 2,5-dimethylpyrrole participate in Diels-Alder reactions?
A8: While 2,5-dimethylpyrrole can act as a diene in Diels-Alder reactions, its reactivity depends on the dienophile. For instance, density functional theory (DFT) calculations revealed that while ethyl nitrosoacrylate readily undergoes a Diels-Alder reaction with 2,5-dimethylpyrrole, 1-(p-bromophenyl)nitrosoethylene favors a conjugate addition pathway. []
Q9: How does the photophysical behavior of 2,5-dimethylpyrrole differ from pyrrole?
A9: Unlike pyrrole, which exhibits ultrafast deactivation of its S1 (1B2 ππ) state via conical intersections, 2,5-dimethylpyrrole displays a broad and structured (1+1) resonance-enhanced multiphoton ionization (REMPI) spectrum attributed to vibronic transitions to its S1 (1B2 ππ) state. [] This difference arises from the methyl substitution in 2,5-dimethylpyrrole, influencing its excited state dynamics. []
Q10: What is the significance of the observed ultrafast relaxation of the S1 (1)πσ* state in 2,5-dimethylpyrrole?
A10: Time-resolved studies have shown that the S1 (1πσ*) state of 2,5-dimethylpyrrole, which is dissociative along the N-H bond, has a lifetime of approximately 55 fs, irrespective of the vibrational excitation. [] This ultrafast relaxation, faster than that observed in pyrrole, suggests that 2,5-dimethylpyrrole reaches the dissociative region of the potential energy surface without encountering a significant barrier. []
Q11: What role do methyl torsional motions play in the photochemistry of 2,5-dimethylpyrrole?
A11: Methyl torsional motions contribute to the vibronic coupling that enhances the S1(1A2 πσ*) ← S0 absorption in 2,5-dimethylpyrrole, particularly at wavelengths longer than 250 nm. [] These torsional motions facilitate access to a higher density of vibrational levels in the excited state, influencing the subsequent dissociation dynamics. []
Q12: What are some potential applications of 2,5-dimethylpyrrole derivatives in medicinal chemistry?
A12: N-substituted 2,5-dimethylpyrrole derivatives have shown promising activity as:
- Anthelmintics: Certain derivatives exhibit potent activity against parasitic worms. []
- Antibacterials: Some derivatives demonstrate significant antibacterial activity against various bacterial strains. []
- Antitubercular Agents: Derivatives incorporating structural features from known antitubercular drugs have displayed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []
Q13: How can 2,5-dimethylpyrrole be utilized in polymer chemistry?
A13: 2,5-Dimethylpyrrole has been successfully incorporated into polymer synthesis:
- Poly(ε-lysine) Synthesis: Cyclic lysine monomers protected with 2,5-dimethylpyrrole undergo ring-opening polymerization, yielding well-defined polymers. [, ] Subsequent deprotection affords poly(ε-lysine), a biocompatible polymer with potential applications in various fields. [, ]
- Amino-functionalized Polymers: The 2,5-dimethylpyrrole protecting group enables the synthesis of amino-functionalized polymers, such as poly(N-vinylcaprolactam), with tunable thermoresponsive properties. []
Q14: Does 2,5-dimethylpyrrole have any known applications in materials science?
A14: While direct applications of 2,5-dimethylpyrrole in materials science are limited, its derivatives, particularly pyrrolylquinones, hold potential as building blocks for organic electronic materials due to their interesting electronic properties.
Q15: How has computational chemistry been employed to study 2,5-dimethylpyrrole and its derivatives?
A15: Computational chemistry, particularly DFT calculations, has been instrumental in:
- Understanding Reaction Mechanisms: DFT studies provided insights into the reaction pathways of 2,5-dimethylpyrrole with various reagents, such as nitrosoalkenes, explaining the observed product selectivity. [, ]
- Predicting Spectroscopic Properties: Computational methods have been used to calculate vibrational frequencies and electronic transition energies, aiding in the interpretation of experimental spectroscopic data. [, ]
- Investigating Cluster Formation: DFT calculations helped elucidate the structures and binding energies of self-aggregates and binary clusters of 2,5-dimethylpyrrole with other molecules, such as pyrrole. []
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